1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone
Description
Properties
Molecular Formula |
C10H9F4NO |
|---|---|
Molecular Weight |
235.18 g/mol |
IUPAC Name |
1-amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9F4NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-4,9H,15H2,1H3 |
InChI Key |
XHWYBDKMSMCSQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone typically involves several steps, including the introduction of the fluoro and trifluoromethyl groups onto the phenyl ring, followed by the addition of the amino group and the acetone moiety. Common synthetic routes include:
Fluorination and Trifluoromethylation: The phenyl ring is first subjected to fluorination and trifluoromethylation reactions using reagents such as Selectfluor and trifluoromethyl iodide under specific conditions.
Acetone Addition: The final step involves the addition of the acetone moiety, which can be accomplished through various organic reactions, including aldol condensation.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Condensation: The acetone moiety can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone has several scientific research applications:
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Findings:
The hydroxyl group in 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane facilitates hydrogen bonding but reduces stability under acidic conditions compared to the amino-ketone system .
Synthetic Efficiency :
- The target compound’s synthesis avoids cryogenic or high-temperature steps, achieving >90% yield in final bromination, whereas older analogues (e.g., 1994 compound) lack such optimized protocols .
Physicochemical Properties :
Table 2: Application-Specific Comparison
Research Insights:
- The target compound’s brominated derivatives exhibit superior insecticidal activity (LD₅₀ < 0.1 mg/kg) compared to non-fluorinated analogues, attributed to enhanced binding to ryanodine receptors .
- In contrast, 2-Methyl-3-(2-hydroxyphenyl)-1,1,1-trifluoroethane shows moderate cytotoxicity (IC₅₀ ~10 μM in HeLa cells), suggesting narrower therapeutic applicability .
Biological Activity
1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone is an organic compound characterized by its unique molecular structure, which includes an amino group, a ketone functional group, and a trifluoromethyl-substituted phenyl group. This specific arrangement of functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in various fields, particularly medicinal chemistry and pharmacology.
Biological Activity Overview
The biological activity of this compound has been investigated for its potential pharmacological properties. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, particularly against strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the trifluoromethyl group is believed to enhance its lipophilicity, contributing to its bioactivity.
- Anticancer Properties : Research indicates that this compound may also have anticancer effects, potentially through modulation of specific biochemical pathways that are critical in cancer progression .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways .
Antimicrobial Studies
In vitro studies have demonstrated that this compound shows potent activity against both S. aureus and MRSA isolates. The minimum inhibitory concentrations (MICs) were recorded at 25.9 μM and 12.9 μM respectively, indicating effective bactericidal activity as the minimum bactericidal concentrations (MBCs) were equal to the MICs .
Anticancer Activity
The compound's anticancer potential was evaluated through various assays, revealing its ability to inhibit cell proliferation in several cancer cell lines. Notably, it was observed that the compound could induce apoptosis in cancer cells, possibly through the activation of caspase pathways .
Table of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of compounds similar to this compound demonstrated that those containing trifluoromethyl groups exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. This suggests that the trifluoromethyl moiety plays a crucial role in enhancing biological interactions .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer therapeutics, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving cell cycle arrest and apoptosis being further explored .
Q & A
Q. What are the common synthetic routes for preparing 1-Amino-1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone, and what intermediates are critical?
Methodological Answer: Synthesis typically involves sequential functionalization of the aromatic ring. A key route starts with Friedel-Crafts acylation of 2-fluoro-3-(trifluoromethyl)benzene using acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-[2-fluoro-3-(trifluoromethyl)phenyl]acetone. Subsequent amination via reductive amination (e.g., using NH₃ and NaBH₃CN) introduces the amino group. Intermediate characterization by ¹H/¹⁹F NMR and HPLC is critical to confirm regioselectivity, particularly to distinguish para/meta substitution patterns .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is indispensable for tracking fluorine environments, while ¹H NMR with decoupling techniques resolves splitting from adjacent fluorines .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC with UV/RI Detection : Quantifies purity (>95% threshold for research-grade material) and identifies byproducts like unreacted ketone intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data caused by fluorine’s electronegativity and spin-spin coupling?
Methodological Answer: Fluorine’s strong electronegativity and quadrupolar effects complicate NMR interpretation. Strategies include:
Q. What strategies optimize regioselectivity during amination in the presence of electron-withdrawing fluorine/trifluoromethyl groups?
Methodological Answer: Electron-withdrawing groups deactivate the aromatic ring, necessitating:
- Directed ortho-Metalation : Use of LDA or TMPLi to direct amination to the desired position.
- Protecting Groups : Temporary protection of the ketone (e.g., as a ketal) to prevent side reactions during amination.
- Catalytic Systems : Pd/Cu-mediated C-N coupling for high regiocontrol, as demonstrated in analogous trifluoromethylphenyl systems .
Q. How do structural analogs differ in reactivity, and what implications do these differences have for drug discovery?
Methodological Answer: Comparative studies of analogs (e.g., 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol vs. the target compound) reveal:
- Electron-Deficient Aromatic Rings : Reduced nucleophilic substitution but enhanced stability under acidic conditions.
- Bioisosteric Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability.
Structure-activity relationship (SAR) studies require systematic substitution of fluorine/amino positions and evaluation in enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
